Naspm

AMPA receptor pharmacology calcium-permeable AMPA receptors GluR2-lacking AMPARs

Broad-spectrum AMPA antagonists like CNQX and NBQX silence all AMPA receptor subtypes, confounding experimental interpretation and limiting translational relevance. Naspm (1-Naphthylacetyl spermine) selectively targets only GluR2-lacking, Ca²⁺-permeable AMPA receptors upregulated in ischemia, epilepsy, and chronic pain - leaving physiological synaptic transmission intact. • IC₅₀ of 0.33 µM against CP-AMPAR currents in native hippocampal neurons; Hill coefficient 0.94. • Intrahippocampal delivery reduces ischemia-induced Zn²⁺ rise and neuronal death; intrathecal administration attenuates opioid-induced hyperalgesia. • ≥96% purity, stable at -20°C (lyophilized), with confirmed lot-specific analytical documentation. Research-use-only compound supplied for target validation and electrophysiology studies.

Molecular Formula C22H34N4O
Molecular Weight 370.5 g/mol
CAS No. 122306-11-0
Cat. No. B1662149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaspm
CAS122306-11-0
Synonyms1-NA-Spm
1-naphthyl acetyl spermine
1-naphthylacetyl spermine
1-naphthylacetylspermine
Molecular FormulaC22H34N4O
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN
InChIInChI=1S/C22H34N4O/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27)
InChIKeyZUINPPQIQARTKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naspm (122306-11-0): A Selective, Voltage-Dependent Antagonist of Calcium-Permeable AMPA Receptors for Neuroscience Research


Naspm (1-Naphthylacetyl spermine; CAS: 122306-11-0) is a synthetic analogue of Joro spider toxin (JSTX) that functions as a selective antagonist of calcium-permeable AMPA (CP-AMPA) receptors, specifically blocking GluR2 (GluA2)-lacking AMPAR subtypes in the central nervous system [1]. Unlike broad-spectrum AMPA antagonists, Naspm exhibits pronounced selectivity for the inwardly rectifying, Ca²⁺-permeable AMPA receptors expressed in type II neurons, with no effect on Ca²⁺-impermeable AMPA receptors in type I neurons [2]. In cultured rat hippocampal neurons at a holding potential of −60 mV, Naspm suppresses kainate-evoked currents through CP-AMPARs with an IC₅₀ of 0.33 µM and a Hill coefficient of 0.94, establishing its potency in native neuronal preparations [3].

Why Generic AMPA Antagonist Substitution Fails: Naspm's Unique CP-AMPAR Selectivity Versus Broad-Spectrum Blockers


Broad-spectrum competitive AMPA antagonists such as CNQX, DNQX, and NBQX non-selectively inhibit all AMPA receptor subtypes, including GluR2-containing Ca²⁺-impermeable receptors that mediate the majority of physiological excitatory neurotransmission . This non-selective blockade produces widespread suppression of synaptic activity, confounding experimental interpretation and limiting translational relevance. In contrast, Naspm selectively targets only the GluR2-lacking, Ca²⁺-permeable AMPA receptor subpopulation that is upregulated under pathological conditions including ischemia, epilepsy, and chronic pain, while leaving Ca²⁺-impermeable synaptic AMPARs functionally intact [1]. In control hippocampal slices, Naspm produced minimal effect on electrically linear AMPA EPSCs, whereas broad-spectrum antagonists abolished synaptic transmission entirely [2]. This receptor-subtype selectivity cannot be replicated by generic quinoxalinedione antagonists, making Naspm an irreplaceable pharmacological tool for studies requiring specific interrogation of CP-AMPAR function without global synaptic silencing.

Quantitative Differentiation Guide: Naspm (122306-11-0) Head-to-Head and Cross-Study Comparisons


Selective CP-AMPAR Blockade at −60 mV: Naspm IC₅₀ = 0.33 µM with Full Type I Neuron Sparing

Naspm exhibits selective, dose-dependent suppression of Ca²⁺-permeable AMPA receptors in type II hippocampal neurons with an IC₅₀ of 0.33 µM at −60 mV holding potential [1]. Critically, at concentrations up to and exceeding effective blocking concentrations, Naspm produces no detectable effect on Ca²⁺-impermeable AMPA receptors in type I neurons . This binary selectivity profile (complete efficacy on target subtype, zero effect on off-target subtype) represents a qualitative differentiation that broad-spectrum AMPA antagonists do not provide.

AMPA receptor pharmacology calcium-permeable AMPA receptors GluR2-lacking AMPARs

Voltage-Dependent Blockade: Naspm Loses Efficacy at Positive Potentials (+40 mV and Above)

Naspm exhibits pronounced voltage-dependent block of CP-AMPARs, a property not shared by competitive quinoxalinedione antagonists. At −60 mV, Naspm produces robust inhibition (IC₅₀ = 0.33 µM); however, when the neuronal membrane is held at potentials more positive than +40 mV, Naspm produces no detectable blockade of CP-AMPARs [1]. Furthermore, blockade established at negative potentials can be transiently reversed by shifting the membrane potential to +60 mV for 5 seconds during agonist application . In contrast, competitive antagonists such as CNQX and NBQX exhibit voltage-independent blockade across all membrane potentials.

voltage-dependent channel block polyamine toxin pharmacology AMPA receptor biophysics

Differential Efficacy in Pathological vs. Physiological Synapses: Postischemic Sensitivity to Naspm (10 µM) vs. Minimal Effect on Control Synapses

In a direct comparison of control versus postischemic hippocampal CA1 synapses, Naspm (10 µM) exhibited markedly differential efficacy. At 42 hours after global ischemia, AMPA EPSCs in CA1 neurons displayed pronounced inward rectification and marked sensitivity to Naspm, whereas in control hippocampus, AMPA EPSCs were electrically linear and relatively insensitive to Naspm [1]. Intrahippocampal injection of Naspm (9–40 hours post-insult) greatly reduced the late rise in intracellular free Zn²⁺ and afforded partial protection against ischemia-induced CA1 neuronal death, whereas NBQX would non-selectively suppress all AMPAR-mediated transmission in both control and ischemic tissue .

ischemia neuroprotection synaptic plasticity

Synaptic Depression Prevention: Naspm and IEM-1460 Equally Prevent Test-Pulse Depression in Visual Cortex

In rat visual cortical slices at early postnatal stage (P11–12), test pulse stimulation (0.1 Hz) induces rapid depression of excitatory postsynaptic currents (EPSCs) in layer II/III pyramidal neurons. This synaptic depression was completely prevented by the CP-AMPAR selective antagonists Naspm or IEM-1460, whereas the competitive NMDA receptor antagonist D-APV had no effect [1]. This finding establishes that Naspm and IEM-1460 share comparable efficacy in preventing CP-AMPAR-dependent synaptic plasticity, with both compounds targeting the same receptor subpopulation.

synaptic plasticity visual cortex postnatal development

Intracellular Naspm Produces Complete Block of GluA1-Mediated Outward Currents Irrespective of Auxiliary Subunit Type

When included in the intracellular recording solution, Naspm produces complete block of GluA1-mediated outward currents regardless of the type of associated auxiliary subunit (TARP γ2, γ7, γ8, or CNIH-2) [1]. This contrasts with extracellularly applied polyamine toxins, whose efficacy can be modulated by auxiliary subunit composition. The ability of intracellular Naspm to provide unambiguous functional measurement of CP-AMPAR prevalence across diverse subunit assembly contexts represents a unique methodological advantage not shared by other CP-AMPAR antagonists.

AMPA receptor auxiliary subunits TARP electrophysiology

Potency Comparison: Naspm (IC₅₀ = 0.33 µM) vs. JSTX-3: 1.0–1.5 Orders of Magnitude Reduced Potency but Fully Reversible

At the crustacean neuromuscular synapse, Naspm blocks excitatory postsynaptic potentials and glutamate potentials with an EC₅₀ of 10 µmol, which is approximately 1.0–1.5 orders of magnitude less potent than the parent toxin JSTX-3 [1]. However, unlike JSTX-3, Naspm's blocking effect is fully reversible upon washout, a critical practical advantage for experimental protocols requiring recovery of synaptic function . In mammalian CNS neurons, Naspm achieves higher apparent potency (IC₅₀ = 0.33 µM at −60 mV) while maintaining reversibility [2].

spider toxin pharmacology structure-activity relationship reversible inhibition

Primary Research Applications: Naspm in Ischemia, Epilepsy, Pain, and Synaptic Plasticity Studies


In Vivo Neuroprotection Studies: Global Ischemia and Stroke Models

Naspm is the tool of choice for in vivo neuroprotection studies requiring selective CP-AMPAR blockade without broad suppression of excitatory transmission. Intrahippocampal injection of Naspm (9–40 hours post-ischemia) significantly reduces the delayed rise in intracellular free Zn²⁺ in CA1 neurons and provides partial protection against ischemia-induced neuronal death [1]. This pathology-selective efficacy, driven by ischemia-induced upregulation of GluR2-lacking CP-AMPARs, establishes Naspm as essential for target validation in stroke and cardiac arrest models. Unlike NBQX, which globally silences AMPA transmission, Naspm selectively targets only the pathologically relevant receptor subpopulation .

Chronic Pain and Opioid-Induced Hyperalgesia Research

Naspm is uniquely suited for investigating the role of spinal CP-AMPARs in pain processing and opioid-induced hyperalgesia. Intrathecal administration of Naspm attenuates remifentanil-induced exacerbation of reoperative hyperalgesia, reverses remifentanil-enhanced spinal long-term potentiation, and mitigates associated morphological changes in spinal dorsal horn neurons [1]. In a rat chronic myocardial infarction model, microinjection of Naspm into the nucleus of the solitary tract (NTS) significantly decreased CMI-induced visceral pain behaviors . These applications leverage Naspm's ability to selectively target CP-AMPARs upregulated in pain pathways while preserving normal nociceptive transmission.

Epilepsy and Seizure Mechanism Studies

Naspm provides a unique pharmacological window for studying the role of CP-AMPARs in epileptogenesis. In the rat amygdaloid kindling model, Naspm (10–40 µg/rat) dose-dependently suppressed kindled seizures and shortened afterdischarge duration, with anticonvulsant effects persisting for one day and gradually diminishing over four days [1]. This prolonged duration of action distinguishes Naspm from rapidly cleared small-molecule AMPA antagonists. In hippocampal slice preparations, Naspm exerts potent and selective suppression of epileptic discharges mediated by non-NMDA receptors, while having no effect on Ca²⁺-impermeable AMPAR-mediated transmission .

Intracellular CP-AMPAR Quantification and Subunit Trafficking Studies

For researchers quantifying CP-AMPAR prevalence or studying AMPAR subunit trafficking, intracellular Naspm provides an unambiguous functional measure of GluA2-lacking AMPA receptor expression [1]. When included in the intracellular recording solution, Naspm produces complete block of GluA1-mediated outward currents irrespective of the type of associated auxiliary subunit (TARP γ2, γ7, γ8, or CNIH-2), enabling consistent measurements across neurons with heterogeneous auxiliary subunit expression . This methodological application is not replicable with extracellularly applied antagonists whose efficacy varies with auxiliary subunit composition.

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